

L-Alanyl-L-Tyrosine: A Comprehensive Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-Tyrosine, a dipeptide of L-alanine and L-tyrosine, serves as a highly soluble and stable source of L-tyrosine, an amino acid crucial for protein synthesis and a precursor to vital neurotransmitters and hormones. The limited aqueous solubility of free L-tyrosine at physiological pH presents a significant challenge in the formulation of parenteral nutrition solutions and cell culture media. L-Alanyl-L-Tyrosine overcomes this limitation, offering enhanced solubility and stability. This technical guide provides an in-depth analysis of the solubility and stability of L-Alanyl-L-Tyrosine, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support its application in research and drug development.

Solubility of L-Alanyl-L-Tyrosine

L-Alanyl-L-Tyrosine exhibits significantly greater aqueous solubility than its constituent amino acid, L-tyrosine, particularly at neutral pH. This characteristic is paramount for its use in intravenous solutions and high-concentration media for cell cultures.[1][2]

Quantitative Solubility Data

The solubility of L-Alanyl-L-Tyrosine is influenced by the solvent, temperature, and pH. Below is a summary of available quantitative data.

Solvent	Temperature (°C)	Solubility Reference(s)	
Water	25	4 mg/mL (15.85 mM)	[3]
Water	20	17.99 g/L (71.3 mM)	
DMSO	25	2 mg/mL (7.92 mM)	[3]
Ethanol	25	Insoluble	[3]

Note: Discrepancies in reported aqueous solubility may arise from variations in experimental methodologies and material purity.

The solubility of the parent amino acid, L-tyrosine, is highly dependent on pH, with markedly increased solubility in acidic (pH < 2) and alkaline (pH > 9.5) conditions.[4][5][6][7] While specific quantitative data for L-Alanyl-L-Tyrosine across a pH range is not readily available in the literature, a similar trend is expected.

Compound	Solvent/Condit ion	Temperature (°C)	Solubility	Reference(s)
L-Tyrosine	Water (pH 3.2- 7.5)	25	0.45 mg/mL	[4]
L-Tyrosine	Water (pH 1.8)	25	2.0 mg/mL	[4]
L-Tyrosine	Water (pH 9.5)	25	1.4 mg/mL	[4]
L-Tyrosine	Water (pH 10)	25	3.8 mg/mL	[4]
L-Tyrosine	1 M HCI	-	100 mg/mL (with heating)	[4]

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of L-Alanyl-L-Tyrosine is the isothermal shakeflask method.

Objective: To determine the equilibrium solubility of L-Alanyl-L-Tyrosine in a given solvent at a specific temperature.

Materials:

- · L-Alanyl-L-Tyrosine powder
- Solvent of interest (e.g., purified water, buffers at various pH)
- Isothermal shaker or water bath
- Centrifuge
- Volumetric flasks and pipettes
- Analytical balance
- · HPLC system with UV detector
- Syringe filters (0.22 μm)

Procedure:

- Add an excess amount of L-Alanyl-L-Tyrosine powder to a known volume of the solvent in a sealed container.
- Place the container in an isothermal shaker set to the desired temperature (e.g., 25 °C).
- Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the suspension to settle.
- Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 μ m syringe filter to remove any undissolved solids.
- Accurately dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the HPLC method.
- Quantify the concentration of L-Alanyl-L-Tyrosine in the diluted sample using a validated stability-indicating HPLC method (see section 2.3).

Calculate the original solubility by accounting for the dilution factor.

Stability of L-Alanyl-L-Tyrosine

The stability of L-Alanyl-L-Tyrosine is a critical parameter for its storage, formulation, and therapeutic use. The primary degradation pathway is the hydrolysis of the peptide bond, yielding L-alanine and L-tyrosine.

Factors Affecting Stability

- pH: The rate of hydrolysis of the peptide bond is significantly influenced by pH. L-Alanyl-L-Tyrosine is most stable in solutions with a near-neutral pH. In strongly acidic or alkaline conditions, the rate of hydrolysis increases.
- Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis. Therefore, it is recommended to store L-Alanyl-L-Tyrosine, both as a solid and in solution, at low temperatures (e.g., -20°C for long-term storage).[8]
- Light: Exposure to light can potentially lead to degradation. To mitigate this, storage in light-protected containers is advisable.
- Metal lons: The presence of certain metal ions can catalyze oxidative or hydrolytic degradation pathways.

Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.

Objective: To investigate the degradation of L-Alanyl-L-Tyrosine under various stress conditions.

Stress Conditions:

- Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Solid drug substance at 80°C for 48 hours.
- Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

- Prepare solutions of L-Alanyl-L-Tyrosine at a known concentration (e.g., 1 mg/mL) in the respective stress media.
- Expose the solutions and solid material to the conditions outlined above for the specified duration.
- At appropriate time points, withdraw samples.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples by a stability-indicating HPLC method to determine the remaining concentration of L-Alanyl-L-Tyrosine and to detect and quantify any degradation products.

Stability-Indicating HPLC Method

A validated HPLC method is crucial for accurately assessing the stability of L-Alanyl-L-Tyrosine. The method must be able to separate the intact dipeptide from its potential degradation products (L-alanine and L-tyrosine) and any other impurities.

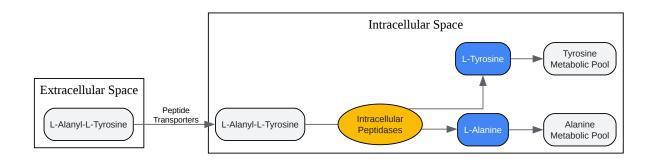
Example HPLC Parameters:

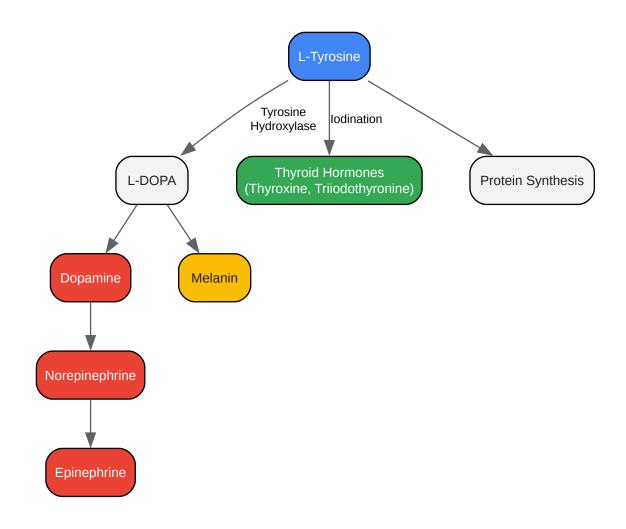
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B.

• Flow Rate: 1.0 mL/min.

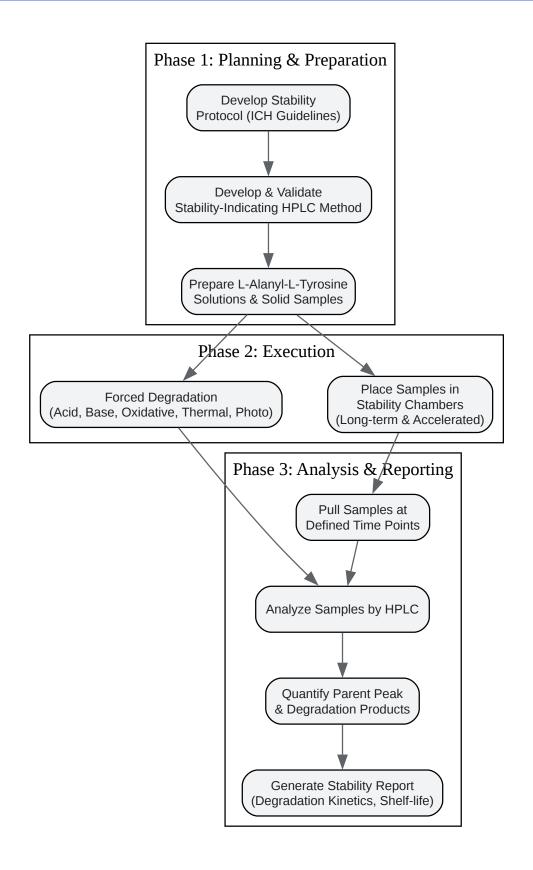
• Detection: UV at 220 nm and/or 274 nm.

• Injection Volume: 20 μL.


Column Temperature: 30°C.


Note: Method development and validation are required to ensure suitability for a specific application.

Biological Pathways and Workflows Cellular Uptake and Metabolism


L-Alanyl-L-Tyrosine is transported into cells via various mechanisms, including peptide transporters (like PepT1 and PepT2) or potentially through simple diffusion.[9][10] Once inside the cell, it is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, L-alanine and L-tyrosine. These amino acids then enter their respective metabolic pools.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. selleck.co.jp [selleck.co.jp]
- 2. chembk.com [chembk.com]
- 3. organic chemistry The Solubility of Tyrosine Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. THE SOLUBILITY OF TYROSINE IN ACID AND IN ALKALI PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Best L-ALANYL-L-TYROSINE Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 7. Tracking dipeptides at work-uptake and intracellular fate in CHO culture PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Utilization of L-alanyl-L-tyrosine by nephrectomized rats when infused as part of a total parenteral nutrition regimen PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [L-Alanyl-L-Tyrosine: A Comprehensive Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666808#solubility-and-stability-of-l-alanyl-l-tyrosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com